molecular formula C14H12ClN5O2S B2397828 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034228-54-9

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2397828
CAS No.: 2034228-54-9
M. Wt: 349.79
InChI Key: FQGIAYHMBQCGDJ-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the 1,2,3-triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine moiety can be introduced through a nucleophilic substitution reaction. The final step often involves the sulfonation of the aromatic ring using chlorosulfonic acid or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide for azide substitution, or sodium hydride for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a piperidine ring instead of a triazole.

    3-chloro-N-(pyridin-4-yl)benzenesulfonamide: Lacks the triazole moiety.

Uniqueness

3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of both a triazole and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities .

Properties

IUPAC Name

3-chloro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c15-11-2-1-3-14(8-11)23(21,22)17-9-12-10-20(19-18-12)13-4-6-16-7-5-13/h1-8,10,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGIAYHMBQCGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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